

# A Comprehensive Technical Guide to the Synthesis of 4-Formyl-N-isopropylbenzamide

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## Compound of Interest

Compound Name: **4-Formyl-N-isopropylbenzamide**

Cat. No.: **B111667**

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This guide provides an in-depth exploration of the synthesis of **4-Formyl-N-isopropylbenzamide**, a valuable building block in medicinal chemistry and organic synthesis. [1] The presence of both an aldehyde and an amide functional group makes it a versatile intermediate for the construction of more complex molecular architectures, particularly in the development of novel pharmaceutical agents.[1] This document will delve into the core mechanistic principles governing its synthesis, provide a field-proven experimental protocol, and offer insights grounded in practical laboratory experience for researchers, scientists, and drug development professionals.

## Introduction to 4-Formyl-N-isopropylbenzamide

**4-Formyl-N-isopropylbenzamide** (CAS No. 13255-50-0) is a disubstituted benzene derivative characterized by a formyl group (-CHO) at the 4-position and an N-isopropylbenzamide group at the 1-position.[2][3] Its dual functionality allows for a wide array of subsequent chemical transformations. The aldehyde can undergo nucleophilic additions, reductions, or oxidations, while the amide linkage provides a stable scaffold. These features make it an important intermediate in multi-step syntheses of active pharmaceutical ingredients (APIs).[1]

Table 1: Physicochemical Properties of **4-Formyl-N-isopropylbenzamide**

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>13</sub> NO <sub>2</sub>	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	191.23 g/mol	<a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Yellow solid	<a href="#">[1]</a>
Melting Point	121-123 °C	<a href="#">[1]</a>
CAS Number	13255-50-0	<a href="#">[3]</a>

## The Core Synthesis Strategy: A Two-Step Approach

The most reliable and widely accepted method for synthesizing **4-Formyl-N-isopropylbenzamide** is a two-step process commencing with 4-formylbenzoic acid. This strategy is predicated on the principle of activating the carboxylic acid to facilitate nucleophilic attack by the amine.

- Activation of the Carboxylic Acid: The carboxylic acid of 4-formylbenzoic acid is converted into a more reactive acyl chloride.
- Nucleophilic Acyl Substitution: The resulting 4-formylbenzoyl chloride is reacted with isopropylamine to form the desired amide bond.

This approach is favored due to its high efficiency and the commercial availability of the starting materials.[\[5\]](#)[\[6\]](#)

## Mechanistic Deep Dive

### Part 1: Formation of 4-Formylbenzoyl Chloride

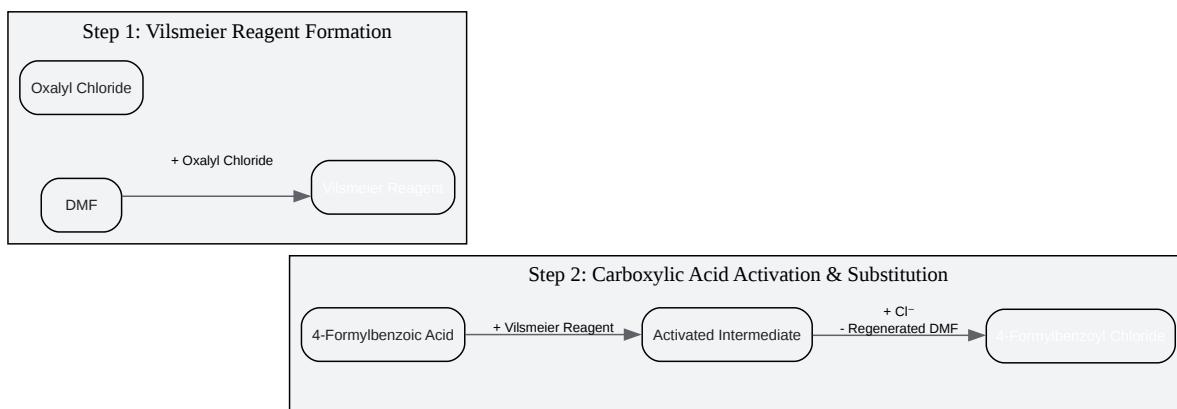
The conversion of a carboxylic acid to an acyl chloride is a cornerstone of organic synthesis. While several reagents can accomplish this, thionyl chloride (SOCl<sub>2</sub>) and oxalyl chloride ((COCl)<sub>2</sub>) are the most common choices in a research and development setting.[\[1\]](#) The mechanism described here will focus on oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF), a highly effective and clean method.[\[7\]](#)

The Causality Behind Reagent Choice:

- Oxalyl Chloride: Preferred over thionyl chloride in many cases because its byproducts ( $\text{CO}_2$ ,  $\text{CO}$ , and  $\text{HCl}$ ) are all gaseous, which simplifies purification.
- DMF (Catalyst): DMF is crucial for this reaction to proceed at a reasonable rate. It reacts with oxalyl chloride to form the Vilsmeier reagent, which is the true catalytic species.

### The Mechanism:

- Formation of the Vilsmeier Reagent: DMF reacts with oxalyl chloride to form an electrophilic iminium salt, the Vilsmeier reagent.
- Activation of the Carboxylic Acid: The oxygen of the carboxylic acid group of 4-formylbenzoic acid attacks the electrophilic Vilsmeier reagent.
- Nucleophilic Acyl Substitution: The resulting intermediate undergoes nucleophilic attack by the chloride ion, leading to the formation of 4-formylbenzoyl chloride and regeneration of the DMF catalyst.



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Caption: Mechanism of 4-formylbenzoyl chloride formation.

## Part 2: Amide Bond Formation

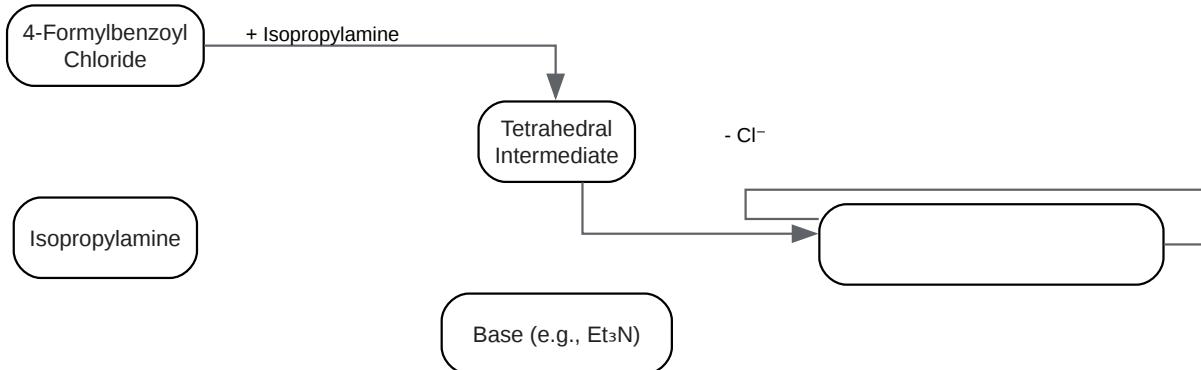
This step is a classic example of nucleophilic acyl substitution. The highly electrophilic carbon of the acyl chloride is readily attacked by the nucleophilic nitrogen of isopropylamine.

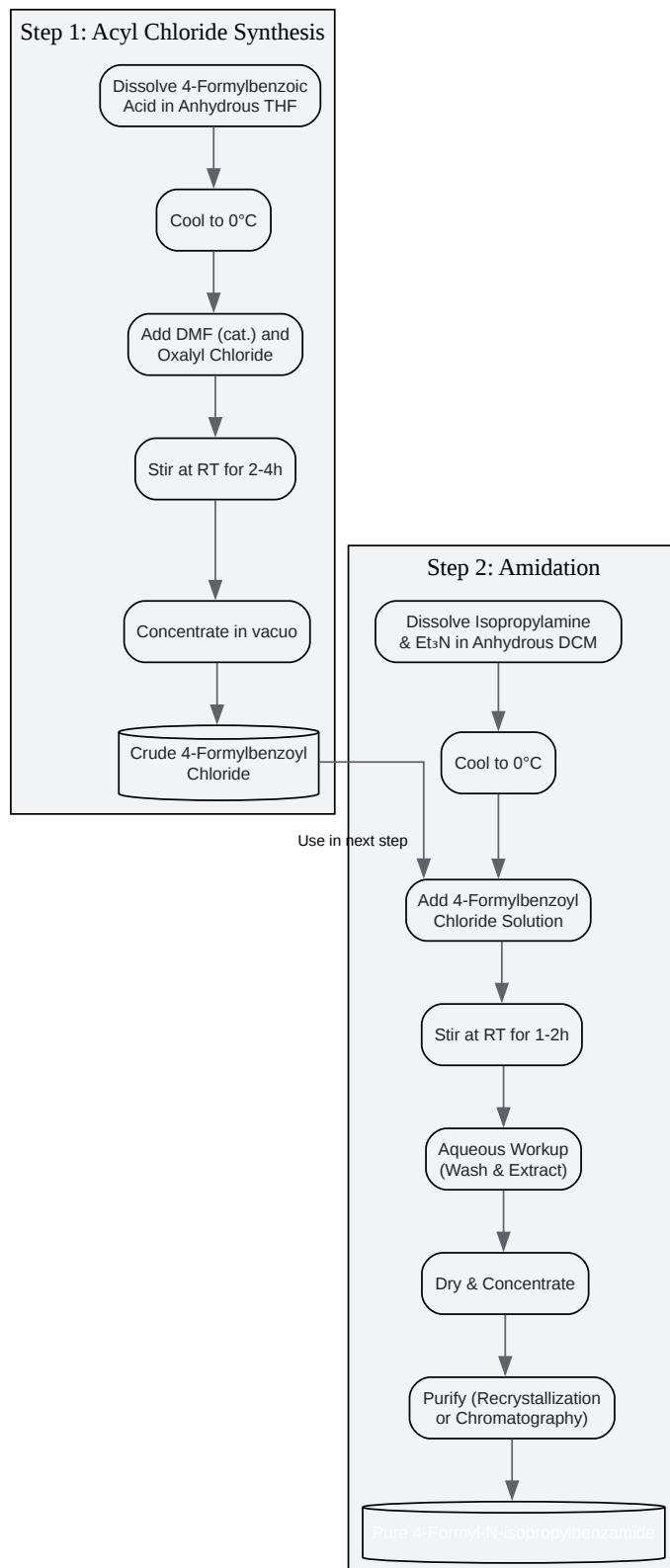
The Causality Behind Experimental Choices:

- **Base:** A non-nucleophilic base, such as triethylamine or pyridine, is often added to neutralize the HCl byproduct of the reaction. This prevents the protonation of the isopropylamine, which would render it non-nucleophilic.
- **Solvent:** Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are used to prevent hydrolysis of the reactive acyl chloride.

The Mechanism:

- **Nucleophilic Attack:** The lone pair of electrons on the nitrogen of isopropylamine attacks the electrophilic carbonyl carbon of 4-formylbenzoyl chloride, forming a tetrahedral intermediate.
- **Collapse of the Intermediate:** The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.
- **Deprotonation:** The added base removes the proton from the nitrogen, yielding the final product, **4-Formyl-N-isopropylbenzamide**, and the hydrochloride salt of the base.



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